Tert-butyl ethyl oxalate

CAS No.: 50624-94-7

Cat. No.: VC3745232

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50624-94-7 |

|---|---|

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

| IUPAC Name | 2-O-tert-butyl 1-O-ethyl oxalate |

| Standard InChI | InChI=1S/C8H14O4/c1-5-11-6(9)7(10)12-8(2,3)4/h5H2,1-4H3 |

| Standard InChI Key | ZFGBGKKWENABEC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C(=O)OC(C)(C)C |

Introduction

Structural Information and Chemical Identity

Molecular Structure and Identification

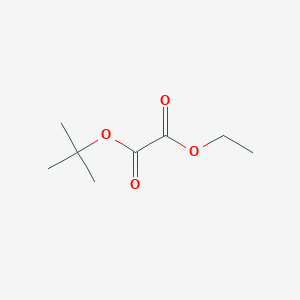

Tert-butyl ethyl oxalate is an oxalate ester with the molecular formula C8H14O4 . The compound contains both a tert-butyl group and an ethyl group attached to an oxalate core. It is formally known as 2-O-tert-butyl 1-O-ethyl oxalate, indicating the specific arrangement of these functional groups . The compound can be uniquely identified through several chemical identifiers:

The structure features two ester functional groups in the oxalate backbone, with the tert-butyl group providing steric hindrance that influences the compound's reactivity patterns.

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in chemical literature and commercial contexts:

These alternative names reflect different nomenclature systems but refer to the same chemical entity.

Physical and Chemical Properties

Physical Characteristics

Tert-butyl ethyl oxalate exhibits specific physical properties that define its behavior under various conditions:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 174.19 g/mol | |

| Physical State | Colorless liquid | |

| Boiling Point | 48°C at 1 Torr | |

| Density | 1.0±0.1 g/cm³ | |

| Recommended Storage Temperature | 2-8°C |

These physical characteristics are important considerations for handling, storage, and applications of the compound in laboratory and industrial settings.

Spectroscopic Properties

Spectroscopic data can be valuable for identification and purity assessment of tert-butyl ethyl oxalate. Mass spectrometry analysis reveals several significant adducts with their corresponding m/z values and predicted collision cross-section (CCS) data as shown in the table below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 175.09648 | 137.7 |

| [M+Na]⁺ | 197.07842 | 146.2 |

| [M+NH₄]⁺ | 192.12302 | 143.6 |

| [M+K]⁺ | 213.05236 | 143.6 |

| [M-H]⁻ | 173.08192 | 134.7 |

| [M+Na-2H]⁻ | 195.06387 | 139.5 |

| [M]⁺ | 174.08865 | 137.7 |

| [M]⁻ | 174.08975 | 137.7 |

These collision cross-section values provide important insights for analytical chemistry applications, particularly in ion mobility spectrometry and mass spectrometry studies .

Synthesis and Preparation Methods

Laboratory Synthesis

The primary method for synthesizing tert-butyl ethyl oxalate involves the esterification of oxalic acid with tert-butyl alcohol and ethanol. This reaction typically requires an acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions often involve heating the mixture to reflux temperature to drive the reaction to completion and achieve optimal yields.

The general synthetic approach can be represented as:

-

Oxalic acid is reacted with a mixture of tert-butyl alcohol and ethanol

-

An acid catalyst, typically sulfuric acid, is added to promote the esterification

-

The reaction mixture is heated to reflux temperature

-

Water formed during the reaction is removed to drive equilibrium toward product formation

-

The final product is isolated and purified through appropriate separation techniques

This synthetic route allows for targeted production of the compound with controlled purity for research and analytical applications.

Chemical Reactivity and Reactions

General Reactivity Patterns

Tert-butyl ethyl oxalate undergoes various chemical reactions characteristic of ester functional groups. The presence of both tert-butyl and ethyl ester groups in the molecule creates interesting reactivity patterns, with the tert-butyl ester typically being more sterically hindered and thus less reactive toward certain nucleophiles compared to the ethyl ester.

Three main types of reactions are commonly observed:

-

Hydrolysis reactions - Both ester groups can undergo hydrolysis under acidic or basic conditions, potentially with different rates due to steric effects

-

Reduction reactions - The carbonyl groups can be reduced to form the corresponding alcohols

-

Nucleophilic substitution reactions - Various nucleophiles can attack the carbonyl carbon atoms, displacing the alkoxy groups

These reactivity patterns make tert-butyl ethyl oxalate a useful synthetic intermediate in preparing various oxalate derivatives.

Applications and Uses

Research Applications

Tert-butyl ethyl oxalate has several important applications in research contexts:

-

It serves as a useful reagent in organic synthesis, particularly for the preparation of various compounds that require selective esterification or protection strategies.

-

The compound is employed in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceutical intermediates.

-

Its unique structure with differential reactivity between the tert-butyl and ethyl ester groups makes it valuable for selective transformations in synthetic chemistry.

Industrial Applications

In industrial settings, tert-butyl ethyl oxalate finds application in several areas:

-

It can serve as a solvent in specific chemical processes where its physical and chemical properties provide advantages.

-

The compound may function as a catalyst in certain reaction systems.

-

Its ester functionality makes it potentially useful in polymer chemistry as a monomer or modifier.

Comparison with Related Compounds

Structural Analogs

Tert-butyl ethyl oxalate belongs to a family of oxalate esters with varying alkyl groups. Structural analogs include:

-

Diethyl oxalate - Contains two ethyl groups instead of one ethyl and one tert-butyl group

-

Di-tert-butyl oxalate - Features two tert-butyl groups rather than the mixed substitution pattern

-

Ethyl oxalate - A simpler variant lacking the tert-butyl group

The unique combination of tert-butyl and ethyl groups in tert-butyl ethyl oxalate provides a balance of steric hindrance and reactivity that distinguishes it from these structural analogs, potentially allowing for selective reactions at either ester group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume